Acetic acid, (acetylthio)- Acetic acid, (acetylthio)-
Brand Name: Vulcanchem
CAS No.: 1190-93-8
VCID: VC20758096
InChI: InChI=1S/C4H6O3S/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7)
SMILES: CC(=O)SCC(=O)O
Molecular Formula: C4H6O3S
Molecular Weight: 134.16 g/mol

Acetic acid, (acetylthio)-

CAS No.: 1190-93-8

Cat. No.: VC20758096

Molecular Formula: C4H6O3S

Molecular Weight: 134.16 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, (acetylthio)- - 1190-93-8

CAS No. 1190-93-8
Molecular Formula C4H6O3S
Molecular Weight 134.16 g/mol
IUPAC Name 2-acetylsulfanylacetic acid
Standard InChI InChI=1S/C4H6O3S/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7)
Standard InChI Key QSBWDKUBOZHGOU-UHFFFAOYSA-N
SMILES CC(=O)SCC(=O)O
Canonical SMILES CC(=O)SCC(=O)O

Acetic acid, (acetylthio)-, also known as (acetylthio)acetic acid (CAS 1190-93-8), is a sulfur-containing derivative of acetic acid with unique chemical properties and specialized applications. This compound features both acetyl (-COCH₃) and thiol (-SH) functional groups attached to an acetic acid backbone, giving it distinct reactivity compared to conventional acetic acid derivatives .

Key Physicochemical Properties

The compound exhibits dual reactivity from its functional groups:

  • Acidic character (pKa ~4.7 for carboxyl group, comparable to acetic acid )

  • Thiol reactivity (nucleophilic sulfur atom enables disulfide bond formation)

Experimental data shows:

  • Higher density than acetic acid (1.25 g/cm³ vs 1.05 g/cm³ )

  • Enhanced thermal stability due to thioester bonding

Synthesis and Applications

Synthetic Utility

Primary uses focus on organic synthesis:

  • Thioester production: Acts as precursor for biologically active thioesters

  • Crosslinking agent: Forms disulfide bridges in polymer chemistry

  • Pharmaceutical intermediates: Used in drug candidate synthesis

Application SectorSpecific Use Case
Material ScienceVulcanization accelerator
Medicinal ChemistryProdrug development
BiochemistryProtein modification studies
Safety ParameterRequirement
Storage Temperature2-8°C under inert atmosphere
PPENitrile gloves, face shield
Spill ManagementNeutralize with sodium bicarbonate

Current research indicates potential in green chemistry applications due to its biodegradability compared to petroleum-based thiol compounds . While less studied than acetic acid, its unique sulfur chemistry makes it valuable for specialized synthetic pathways requiring both carboxylic acid and thiol functionalities.

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